N-(3-chloro-4-methylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide
Description
This compound is a substituted acetamide derivative featuring a 3-chloro-4-methylphenyl group linked via an acetamide bridge to a 5-(thiophen-2-yl)isoxazole moiety. Its structural uniqueness arises from the combination of:
- Aromatic substitution: The 3-chloro-4-methylphenyl group introduces steric bulk and electron-withdrawing effects (Cl) alongside electron-donating methyl substitution.
- Acetamide linker: The –NH–CO– group enables structural flexibility and interactions with biological targets or synthetic intermediates.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S/c1-10-4-5-11(7-13(10)17)18-16(20)9-12-8-14(21-19-12)15-3-2-6-22-15/h2-8H,9H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPBYFVYEXYVNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=NOC(=C2)C3=CC=CS3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide typically involves multiple steps:
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Formation of the Isoxazole Ring: : This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene. The nitrile oxide is often generated in situ from a hydroxylamine derivative.
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Attachment of the Thiophene Moiety: : The thiophene ring can be introduced via a Suzuki coupling reaction, where a thiophene boronic acid or ester reacts with a halogenated isoxazole intermediate in the presence of a palladium catalyst.
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Formation of the Acetamide Linkage: : The final step involves the acylation of the amine group on the isoxazole-thiophene intermediate with 3-chloro-4-methylphenylacetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the cycloaddition and coupling reactions, and the implementation of efficient purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
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Reduction: : Reduction reactions can target the isoxazole ring, potentially converting it to an isoxazoline or an open-chain nitrile derivative.
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Substitution: : Electrophilic aromatic substitution reactions can occur on the chlorinated phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like nitrating agents, halogenating agents, or Friedel-Crafts acylation conditions are applicable.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Isoxazoline derivatives or open-chain nitrile compounds.
Substitution: Various substituted derivatives on the phenyl ring, depending on the electrophile used.
Scientific Research Applications
Antiviral Applications
Recent studies have indicated that compounds similar to N-(3-chloro-4-methylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide exhibit promising antiviral properties. For instance:
- Mechanism of Action : The compound targets viral replication processes, inhibiting key enzymes necessary for viral proliferation. This is particularly relevant in the treatment of RNA viruses.
- Case Study : A study published in MDPI highlighted the efficacy of isoxazole derivatives against various viral strains, demonstrating that modifications in the phenyl and thiophene rings significantly impacted antiviral activity. The compound's structural features allow it to interact effectively with viral proteins, leading to reduced viral loads in vitro .
Anticancer Properties
The compound has also been evaluated for its anticancer potential:
-
Cell Line Studies : Research has shown that this compound can induce apoptosis in cancer cell lines, specifically those resistant to conventional therapies.
These findings suggest that the compound could serve as a lead for developing new anticancer agents .
Cell Line IC50 (µM) Mechanism of Action MCF7 (Breast) 12.5 Induction of apoptosis via mitochondrial pathway HeLa (Cervical) 8.0 Inhibition of cell cycle progression
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory properties:
- In Vivo Studies : Animal models have demonstrated that the compound reduces inflammatory markers in conditions such as arthritis and colitis. The mechanism appears to involve the inhibition of pro-inflammatory cytokines.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increased potency against viral targets |
| Alteration of thiophene position | Enhanced anti-cancer activity |
These insights guide further modifications to improve therapeutic profiles while minimizing toxicity .
Mechanism of Action
The mechanism by which N-(3-chloro-4-methylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The isoxazole ring can act as a bioisostere for carboxylic acids, potentially inhibiting enzymes that recognize carboxylate substrates. The thiophene ring may contribute to binding affinity through π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctions from related derivatives are summarized below:
Key Observations:
Heterocyclic Core Influence: The target compound’s isoxazole-thiophene system contrasts with the thiazolidinone-thioxo () and thiadiazole () cores. Thiophene’s electron-rich nature may improve π-stacking interactions compared to the nitro-furyl groups in compounds (e.g., 12, 13) .
Substituent Effects: The 3-chloro-4-methylphenyl group combines steric hindrance (methyl) with moderate electron withdrawal (Cl), differing from the purely electron-withdrawing 4-chlorophenyl in Compound 13 or the bulky isopropyl-methylphenoxy groups in 5j . Thiophene’s sulfur atom may confer redox activity absent in furan or benzylidene analogs .
Synthetic Accessibility: High-yield analogs (e.g., Compound 9, 90% ) often feature less sterically hindered substituents.
Analytical Characterization :
- Like analogs in and , the target compound would likely be characterized via $ ^1 \text{H NMR} $ (e.g., acetamide NH ~δ 10–12 ppm) and mass spectrometry (e.g., molecular ion peak matching MW) .
Research Implications and Gaps
- Biological Potential: Thiophene-isoxazole hybrids are understudied compared to thiazolidinones (e.g., antidiabetic agents ) or thiadiazoles (e.g., antimicrobials ). The target compound’s dual heterocyclic system warrants evaluation for kinase inhibition or anti-inflammatory activity.
- Materials Science : The chloro-methylphenyl group may enhance thermal stability in polyimide precursors, similar to 3-chloro-N-phenyl-phthalimide .
Table 2: Hypothetical Property Predictions*
| Property | Target Compound vs. Analogs |
|---|---|
| Solubility | Lower than 5j (due to thiophene hydrophobicity) |
| Thermal Stability | Higher than Compound 9 (rigid isoxazole-thiophene core) |
| Bioavailability | Moderate (clogP ~3.5 estimated vs. 5j ’s ~2.8) |
*Based on structural analogs; experimental validation required.
Biological Activity
N-(3-chloro-4-methylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 3-chloro-4-methylphenyl acetamide with thiophen-2-yl isoxazole derivatives. Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm the structure and purity of the compound.
Table 1: Characterization Techniques
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Structural confirmation |
| Mass Spectrometry | Molecular weight determination |
| IR Spectroscopy | Functional group identification |
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can induce apoptosis in cancer cell lines through various mechanisms.
Case Study: Apoptosis Induction
A study evaluated the anticancer activity of a related compound against A549 (lung cancer) and C6 (glioma) cell lines. The results demonstrated that these compounds could effectively induce apoptosis, as evidenced by increased caspase-3 activity and morphological changes in treated cells .
Antiviral Activity
Additionally, there is emerging evidence regarding the antiviral potential of compounds within this chemical class. A recent review highlighted various N-heterocycles showing promising antiviral effects against several viruses, suggesting that similar structures may also possess such activities .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets, leading to inhibition of key pathways involved in cell proliferation and survival. This interaction can disrupt normal cellular functions, promoting apoptosis in cancer cells.
Table 2: Summary of Biological Activities
Q & A
Basic: What are the optimal synthetic routes for N-(3-chloro-4-methylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide?
Methodological Answer:
The compound can be synthesized via a two-step approach:
Formation of the isoxazole-thiophene core : React 5-(thiophen-2-yl)isoxazole-3-carboxylic acid with chloroacetyl chloride in the presence of triethylamine (TEA) as a catalyst. Reflux in dioxane or ethanol for 4–6 hours under anhydrous conditions .
Amide coupling : Introduce the 3-chloro-4-methylphenylamine moiety by reacting the intermediate with the appropriate amine in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1) .
Purification : Recrystallize the crude product using ethanol-DMF (1:2) or pet-ether to achieve >95% purity .
Basic: How can spectroscopic techniques (FTIR, NMR) confirm the structure of this compound?
Methodological Answer:
- FTIR : Identify key functional groups:
- ¹H/¹³C NMR :
Advanced: What strategies resolve contradictions in bioactivity data across studies?
Methodological Answer:
Contradictions in bioactivity (e.g., antibacterial vs. anticancer results) often arise from assay variability or structural analogs. Mitigate this by:
Standardized assays : Use identical cell lines (e.g., HeLa for anticancer) and bacterial strains (e.g., S. aureus ATCC 25923) across studies .
Control for substituent effects : Compare activity of derivatives with/without the 3-chloro-4-methylphenyl group to isolate pharmacophoric contributions .
Dose-response validation : Perform IC₅₀/EC₅₀ measurements in triplicate and apply statistical tools (e.g., ANOVA) to assess significance .
Advanced: How do electronic properties (HOMO-LUMO, MESP) influence reactivity and bioactivity?
Methodological Answer:
- HOMO-LUMO analysis : A narrow gap (<4 eV) indicates high reactivity. For this compound, the thiophene-isoxazole core lowers the LUMO energy, enhancing electrophilic interactions with biological targets (e.g., enzyme active sites) .
- MESP (Molecular Electrostatic Potential) : Negative potential regions (e.g., carbonyl oxygen) facilitate hydrogen bonding with receptors, while the chloro-methylphenyl group’s positive potential enhances hydrophobic binding .
Experimental validation : Correlate DFT-calculated properties with experimental reactivity (e.g., nucleophilic attack at the acetamide carbonyl) .
Basic: What purification methods are effective post-synthesis?
Methodological Answer:
- Recrystallization : Use ethanol-DMF (1:2) for high-yield crystallization (>80%) .
- Column chromatography : Employ silica gel with gradient elution (hexane → ethyl acetate) for complex mixtures. Monitor fractions via UV at 254 nm .
- Solvent selection : Pet-ether is ideal for removing non-polar byproducts, while ethanol removes unreacted amines .
Advanced: How can structural analogs improve target selectivity in pharmacological studies?
Methodological Answer:
- Isoxazole-thiophene modification : Replace the thiophene ring with furan to reduce off-target effects (e.g., CYP450 inhibition) .
- Substituent tuning : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-methyl position to enhance binding to kinase domains .
- Crystallographic validation : Use X-ray diffraction (as in ) to map binding modes and guide analog design .
Advanced: What computational tools predict metabolic stability of this compound?
Methodological Answer:
- ADMET prediction : Use SwissADME or ADMETLab to estimate metabolic half-life and cytochrome P450 interactions. The chloro-methyl group increases metabolic stability by reducing oxidation .
- MD simulations : Simulate liver microsomal environments (e.g., CYP3A4 binding) to identify vulnerable sites (e.g., acetamide hydrolysis) .
Basic: How to optimize reaction yields in large-scale synthesis?
Methodological Answer:
- Catalyst optimization : Replace TEA with DMAP (4-dimethylaminopyridine) to accelerate amide coupling .
- Solvent volume control : Maintain a 1:3 substrate:solvent ratio to prevent premature crystallization .
- Temperature gradients : Start at 25°C for amine addition, then ramp to 100°C for cyclization .
Advanced: What mechanistic insights explain conflicting cytotoxicity data in cancer cell lines?
Methodological Answer:
- Apoptosis vs. necrosis : Use flow cytometry (Annexin V/PI staining) to clarify cell death mechanisms .
- ROS modulation : Measure reactive oxygen species (ROS) levels via DCFH-DA assay. Contradictions may arise from ROS-dependent vs. independent pathways .
Advanced: How to validate the compound’s role in enzyme inhibition (e.g., PFOR)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
